2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 86213-20-9
VCID: VC3760655
InChI: InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

CAS No.: 86213-20-9

Cat. No.: VC3760655

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid - 86213-20-9

Specification

CAS No. 86213-20-9
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)
Standard InChI Key DMACYVMZKYRYSL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC

Introduction

Chemical Identity and Structural Characteristics

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is an organic compound characterized by several distinctive functional groups that contribute to its chemical properties and potential applications. The compound features a cyano group and a 3,4-dimethoxyphenyl substituent attached to a prop-2-enoic acid backbone. This structural arrangement creates a molecule with multiple reactive sites and functional capabilities.

Chemical Identifiers

The compound is precisely identified through multiple standardized chemical identification systems as detailed in the following table:

ParameterValue
CAS Number86213-20-9
IUPAC Name2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Molecular FormulaC₁₂H₁₁NO₄
Standard InChIInChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)
Standard InChIKeyDMACYVMZKYRYSL-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC

Table 1: Chemical Identifiers for 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Physical and Chemical Properties

The physical and chemical properties of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid contribute to its behavior in various chemical environments and its potential applications in research and development.

PropertyValue
Molecular Weight233.22 g/mol
Physical StateSolid
Melting Point204-208°C
Exact Mass233.069
PSA (Polar Surface Area)79.55
LogP1.69538
HS Code2926909090

Table 2: Physical and Chemical Properties of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

The compound's relatively high melting point (204-208°C) suggests strong intermolecular forces, potentially including hydrogen bonding through the carboxylic acid group. The moderate LogP value of 1.69538 indicates a balance between hydrophilicity and lipophilicity, which may influence its solubility profile and potential for biological membrane permeability .

Structural Features and Reactivity

The molecular structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid incorporates several key functional groups that define its chemical behavior and reactivity. The cyano group (-C≡N) is a strong electron-withdrawing group that can influence the electron density distribution across the molecule. The 3,4-dimethoxyphenyl moiety contributes an aromatic system with electron-donating methoxy substituents, creating an interesting electronic interplay within the molecule.

The prop-2-enoic acid backbone includes a carbon-carbon double bond conjugated with both the cyano group and the carboxylic acid functionality. This conjugated system potentially enables the compound to participate in various reactions, including nucleophilic additions, cycloadditions, and polymerization processes.

The presence of the carboxylic acid group (-COOH) provides opportunities for salt formation, esterification, and amide formation, expanding the compound's potential utility in organic synthesis and medicinal chemistry applications.

Research History and Literature Documentation

Research on 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid dates back to the early 20th century, with several significant contributions documented in the scientific literature. The historical research context demonstrates sustained interest in this compound across several decades.

Author(s)PublicationYearVolume/Page
Baker & RobinsonJournal of the Chemical Society1925127, p. 1433
van DuinRecueil des Travaux Chimiques des Pays-Bas192645, p. 358
van DuinRecueil des Travaux Chimiques des Pays-Bas192847, p. 734
Richardson et al.Journal of the Chemical Society1937p. 835, 839
Dave, Trivedi & NargundJournal of the University of Bombay, Science194311/5 A, p. 111
Vincze & Biro---

Comparison with Structurally Related Compounds

Several structurally related compounds appear in the search results, providing context for understanding the properties and potential applications of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid through comparative analysis.

Structural Analogs Comparison

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Differences
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid86213-20-9C₁₂H₁₁NO₄233.22 g/molReference compound
3-(3,4-dimethoxyphenyl)prop-2-enoic acid1185241-38-6C₁₁H₁₂O₄211.19 g/molLacks cyano group
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate15854-05-4C₁₅H₁₇NO₄275.30 g/molContains ethyl ester instead of carboxylic acid; additional methyl group
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid57711-73-6C₁₂H₁₂N₂O₂216.24 g/molContains dimethylamino group instead of dimethoxy groups

Table 4: Comparison of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid with Structurally Related Compounds

The structural variations among these compounds can significantly impact their physical properties, reactivity, and potential biological activities. For example:

  • The absence of the cyano group in 3-(3,4-dimethoxyphenyl)prop-2-enoic acid would likely decrease its electrophilicity and alter its reactivity profile .

  • The ester functionality in Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate would modify its hydrogen bonding capabilities and potentially its biological interactions.

  • The replacement of dimethoxy groups with a dimethylamino group in 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid would alter the electronic properties of the aromatic ring system, potentially impacting its interactions with biological targets .

These structural relationships provide valuable insights into the potential modification of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid for the development of derivatives with enhanced properties or targeted functionalities.

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